molecular formula C8H11N5O3 B13113369 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one

1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one

Katalognummer: B13113369
Molekulargewicht: 225.20 g/mol
InChI-Schlüssel: RELZXZQQDHHWMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one is a complex organic compound that belongs to the class of aminopyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps:

    Ring Closure: The initial step involves the cyclization of acyclic precursors to form the pyrimidine ring.

    Aromatization: This step ensures the stability of the pyrimidine ring structure.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion of the methyl group to a methylsulfonyl group.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various aminopyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Eigenschaften

Molekularformel

C8H11N5O3

Molekulargewicht

225.20 g/mol

IUPAC-Name

1-[(2-amino-6-methyl-5-nitropyrimidin-4-yl)amino]propan-2-one

InChI

InChI=1S/C8H11N5O3/c1-4(14)3-10-7-6(13(15)16)5(2)11-8(9)12-7/h3H2,1-2H3,(H3,9,10,11,12)

InChI-Schlüssel

RELZXZQQDHHWMK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)N)NCC(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.